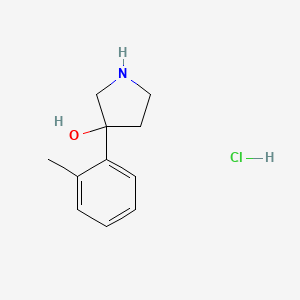
(S)-Fmoc-2-amino-5-tert-butoxycarbonyl-hexanedioic acid-6-tert-butyl ester
Vue d'ensemble
Description
Fmoc-L-glutamic acid 5-tert-butyl ester is a Fmoc derivative with an N-substituted tert-butyl ester molecule. It appears as white or gray-white solid crystals at room temperature and pressure .
Synthesis Analysis
The synthesis of Fmoc-L-glutamic acid 5-tert-butyl ester involves several raw materials including Fluorene, L-Glutamic acid 5-tert-butyl ester, and 9-FLUORENYLMETHYL PENTAFLUOROPHENYL CARBONATE .Molecular Structure Analysis
The molecular formula of Fmoc-L-glutamic acid 5-tert-butyl ester is C24H27NO6 .Chemical Reactions Analysis
Fmoc-L-glutamic acid 5-tert-butyl ester can be employed as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using Pd catalyst .Physical and Chemical Properties Analysis
The compound has a melting point of 83-90 °C, a boiling point of 633.5±55.0 °C (Predicted), and a density of 1.232±0.06 g/cm3 (Predicted). It is soluble in Methanol .Applications De Recherche Scientifique
Synthesis of Orthogonally Protected Amino Acids
A study by Temperini et al. (2020) developed a synthetic strategy for the preparation of orthogonally protected methyl esters of non-proteinogenic amino acids using base-labile protecting groups such as 9-fluorenylmethyloxycarbonyl (Fmoc) in conjunction with acid-labile tert-butyloxycarbonyl (Boc) moieties. This approach utilizes 2,3-diaminopropanols derived from commercial amino acids like Nα-Fmoc-O-tert-butyl-d-serine, indicating the relevance of Fmoc-protected amino acids in synthesizing complex amino acid derivatives (Temperini et al., 2020).
Preparation of Amino Acid Derivatives
Chen, Lee, and Benoiton (2009) describe the preparation of N-9-fluorenylmethoxycarbonyl-(Fmoc) amino acid chlorides from mixed anhydrides, showcasing the chemical versatility of Fmoc amino acids in generating intermediates for further synthetic applications. This process emphasizes the role of Fmoc amino acids in facilitating the synthesis of complex organic molecules (Chen, Lee, & Benoiton, 2009).
Novel Peptide Synthesis Techniques
Siciliano et al. (2012) developed a "one-pot" route for the synthesis of N-9-fluorenylmethyloxycarbonyl (Fmoc) α-amino diazoketones from α-amino acids, highlighting the use of Fmoc-protected amino acids in innovative peptide synthesis methodologies. This work demonstrates the utility of Fmoc amino acids in the efficient and versatile synthesis of peptide derivatives (Siciliano et al., 2012).
Solid-Phase Peptide Synthesis
Furlan and Mata (2003) reported on the conversion of Wang resin-bound N-Fmoc amino acids and dipeptides into N-Boc derivatives, illustrating the importance of Fmoc amino acids in solid-phase peptide synthesis. This study showcases the flexibility of Fmoc amino acids in peptide modification and the preparation of protected peptide intermediates for further chemical synthesis (Furlan & Mata, 2003).
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-5-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxohexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO8/c1-29(2,3)38-26(34)22(27(35)39-30(4,5)6)15-16-24(25(32)33)31-28(36)37-17-23-20-13-9-7-11-18(20)19-12-8-10-14-21(19)23/h7-14,22-24H,15-17H2,1-6H3,(H,31,36)(H,32,33)/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJAHYACUFCSKY-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C(CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



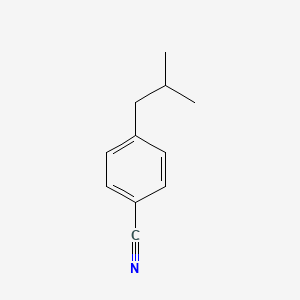
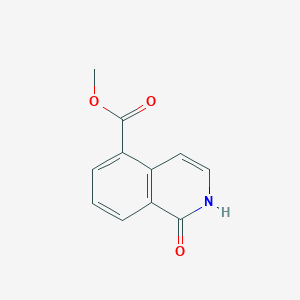
![1H-Indazole-1-carboxylic acid, 5-[[2-(3-hydroxyphenyl)-4-quinazolinyl]amino]-, 1,1-dimethylethyl ester](/img/structure/B3166453.png)
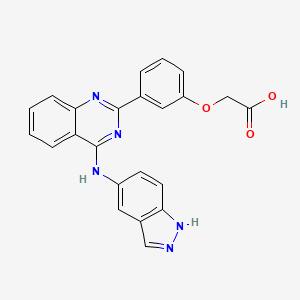



![Ethyl 3-[(4-phenylbutan-2-yl)amino]propanoate](/img/structure/B3166491.png)
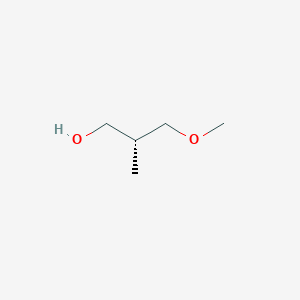
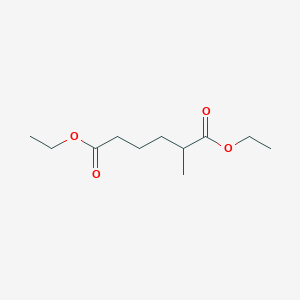
![(R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B3166506.png)
![(10S,11S)-8-chloro-11-((methylamino)methyl)-10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid](/img/structure/B3166519.png)
